Furomollugin
Overview
Description
Synthesis Analysis
The synthesis of Furomollugin and its analogs involves a novel and efficient methodology using the ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition of 1,4-naphthoquinones to olefins. This process provides a rapid route for synthesizing a variety of dihydronaphtho[1,2-b]furans and naphtho[1,2-b]furans bearing different substituents, including Furomollugin, in only 2 steps (Xia & Lee, 2013).
Molecular Structure Analysis
The molecular structure of Furomollugin, characterized as methyl 5-hydroxynaphtho[1,2-b]furan-4-carboxylate, was isolated from ligroin extracts of Galium mollugo L. This structure was synthesized through a reaction of 1,4-dihydroxy-2-naphthoic acid with glycol-aldehyde and sulfuric acid, followed by methylation with diazomethane (Schildknecht & Straub, 1976).
Chemical Reactions and Properties
Furomollugin undergoes a series of chemical reactions that lead to the synthesis of 3-hydroxymollugin and 3-methoxymollugin, demonstrating the compound's ability to participate in complex chemical transformations. These reactions include the reaction of 3-bromomollugin with sodium methoxide in methanol, resulting in ring contraction and the formation of various analogs (Sastry et al., 2010).
Physical Properties Analysis
The physical properties of Furomollugin, such as its blue fluorescence under UV light, are indicative of its unique structural features. The fluorescent nature of Furomollugin is a key physical property that aids in its identification and characterization in various studies (Schildknecht & Straub, 1976).
Chemical Properties Analysis
The chemical properties of Furomollugin, including its antioxidant and antibacterial activities, have been evaluated through diverse analogs synthesized via ceric ammonium nitrate-catalyzed formal [3 + 2] cycloaddition. These studies show that Furomollugin analogs possess effective antioxidant power, with certain compounds exhibiting high antibacterial activity against both gram-positive and gram-negative bacteria (Xia et al., 2014).
Scientific Research Applications
Pharmaceutical Development : Furomollugin and its analogs have been a focus in developing novel pharmaceuticals. For instance, synthetic routes to natural products like psoracorylifols and furomollugin have potential applications in pharmaceuticals (Dong, 2016).
Disease Treatment : Research indicates that furomollugin exhibits inhibitory effects on passive cutaneous anaphylaxis and protects against mast cell degranulation in rats. It also shows considerable activity against lymphoid leukemia in mice (Gupta et al., 1999).
Antioxidant and Antibacterial Properties : Furomollugin and its analogs display effective antioxidant power and antibacterial activities, with specific compounds showing high activity against both gram-negative and gram-positive bacteria (Xia et al., 2014).
Hepatitis B Research : Furomollugin has been found to suppress the secretion of hepatitis B surface antigen (HBsAg) in human hepatoma Hep3B cells with minimal impact on cell viability, indicating potential applications in hepatitis B treatment (Ho et al., 1996).
Synthesis Advancements : A novel and efficient synthesis of dihydronaphtho[1,2-b]furans, relevant to the production of furomollugin, has been developed. This advancement provides a basis for rational design of furin inhibitors for treating diseases like cancer and infections (Xia & Lee, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 5-hydroxybenzo[g][1]benzofuran-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c1-17-14(16)11-10-6-7-18-13(10)9-5-3-2-4-8(9)12(11)15/h2-7,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCYWCHKTNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C3=C1C=CO3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furomollugin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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